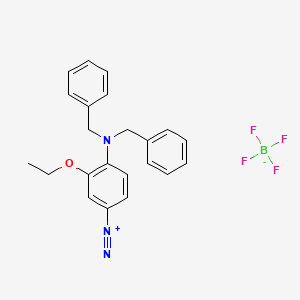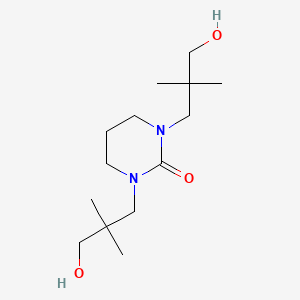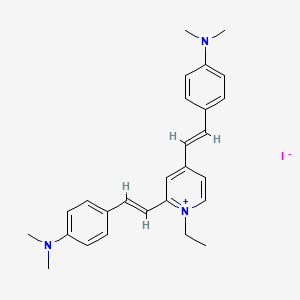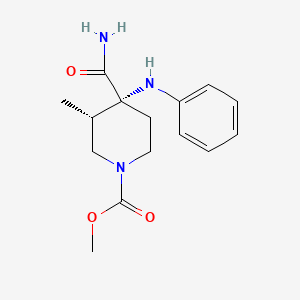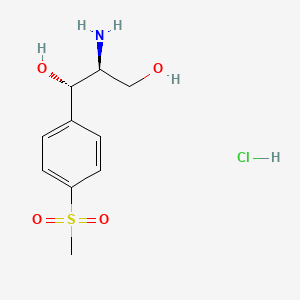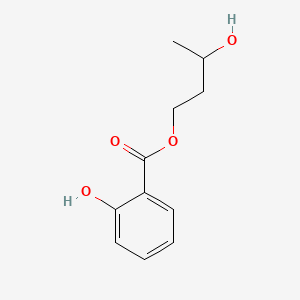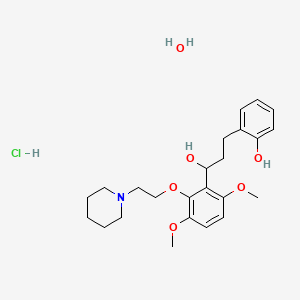
2,5-Dimethyl-2-phenyl-1,3,2-thiazagermolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyl-2-phenyl-1,3,2-thiazagermolidine is an organogermanium compound that features a thiazole ring fused with a germanium atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-2-phenyl-1,3,2-thiazagermolidine typically involves the reaction of phenylgermanium trichloride with 2,5-dimethylthiazole under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The mixture is then heated to reflux, and the product is isolated through standard purification techniques such as recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethyl-2-phenyl-1,3,2-thiazagermolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the germanium center.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
2,5-Dimethyl-2-phenyl-1,3,2-thiazagermolidine has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organogermanium compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethyl-2-phenyl-1,3,2-thiazagermolidine involves its interaction with specific molecular targets. The thiazole ring can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The germanium atom may also play a role in modulating the compound’s activity by influencing its electronic properties .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: Similar in structure but contains a boron atom instead of germanium.
2,5-Dimethyl-2-phenyl-1,3,2-thiazole: Lacks the germanium atom, making it less versatile in certain applications.
Phenylgermanium trichloride: A precursor used in the synthesis of 2,5-Dimethyl-2-phenyl-1,3,2-thiazagermolidine.
Uniqueness
This compound is unique due to the presence of both a thiazole ring and a germanium atom. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
84260-30-0 |
|---|---|
Fórmula molecular |
C10H15GeNS |
Peso molecular |
253.93 g/mol |
Nombre IUPAC |
2,5-dimethyl-2-phenyl-1,3,2-thiazagermolidine |
InChI |
InChI=1S/C10H15GeNS/c1-9-8-12-11(2,13-9)10-6-4-3-5-7-10/h3-7,9,12H,8H2,1-2H3 |
Clave InChI |
ZHMCBBCJYUHYKM-UHFFFAOYSA-N |
SMILES canónico |
CC1CN[Ge](S1)(C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


